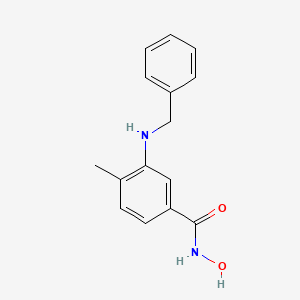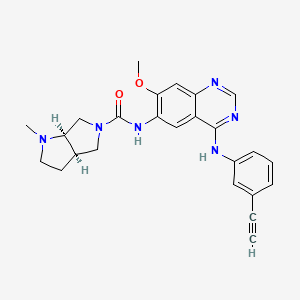
Tlr2-IN-C29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Tlr2-IN-C29, also known as TL2-C29, is a small-molecule inhibitor that primarily targets Toll-like receptor 2 (TLR2) . TLR2 plays an essential role in detecting a diverse range of microbial pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, parasites, and viruses . TLR1 and TLR6 co-receptors are crucial for TLR2 signaling and ligand specificity .
Mode of Action
TL2-C29 operates by binding to a pocket in the BB loop within the TLR2 TIR domain . This binding inhibits the interaction of TLR2 with the MyD88 adapter molecule, which is a crucial step in the downstream signaling process . In human TLR2 signaling, TL2-C29 blocks both TLR2/1 and TLR2/6 pathways . In murine tlr2 signaling, tl2-c29 preferentially inhibits the tlr2/1 pathway .
Biochemical Pathways
The inhibition of TLR2 interaction with the MyD88 adapter molecule by TL2-C29 leads to the suppression of downstream signaling pathways, including the MAPK and NF-κB activation pathways . These pathways are typically involved in initiating a pro-inflammatory response .
Pharmacokinetics
The working concentration for cell culture assays is between 25 - 200 µM .
Result of Action
The primary result of TL2-C29’s action is the inhibition of TLR2-mediated signaling, which includes the prevention of early activation of NF-κB and MAPKs . This leads to a reduction in the pro-inflammatory response typically associated with TLR2 signaling .
Action Environment
The action of TL2-C29 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of synthetic and bacterial TLR2 agonists in the environment . Additionally, the compound’s stability may be influenced by factors such as temperature and light exposure .
Biochemical Analysis
Biochemical Properties
Tlr2-IN-C29 interacts with the TLR2 TIR domain, specifically binding a pocket in the BB loop . This interaction inhibits TLR2’s ability to interact with the MyD88 adapter molecule, a crucial component in the TLR2 signaling pathway . This pathway involves a series of biochemical reactions that lead to a pro-inflammatory response .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It blocks both TLR2/1 and TLR2/6 pathways in human TLR2 signaling . In murine TLR2 signaling, this compound preferentially inhibits the TLR2/1 pathway . This inhibition impacts cell function by preventing the activation of downstream MAPK and NF-κB, which are key players in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to a pocket in the BB loop within the TLR2 TIR domain . This binding inhibits the interaction of TLR2 with the MyD88 adapter molecule, preventing the activation of downstream MAPK and NF-κB . This inhibition results in the blocking of both TLR2/1 and TLR2/6 pathways in human TLR2 signaling .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not show substantial cellular toxicity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving a recurrent nitroglycerin-induced chronic migraine model, this compound was systematically administered and observed to partially inhibit pain hypersensitivity .
Metabolic Pathways
This compound is involved in the TLR2 signaling pathway, which is a metabolic pathway. It interacts with the MyD88 adapter molecule, which is crucial for TLR2 signaling .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever TLR2 is located, given its role as a TLR2 inhibitor. TLR2 is typically found on the cell surface , so it is reasonable to assume that this compound would also be found there.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C29 involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-methyl-3-aminobenzoic acid under specific reaction conditions. The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base.
Industrial Production Methods: While detailed industrial production methods for C29 are not widely documented, the synthesis generally follows the principles of organic synthesis involving condensation reactions. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: C29 undergoes various chemical reactions, including:
Oxidation: C29 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert C29 into its reduced forms.
Substitution: C29 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of C29 .
Scientific Research Applications
C29 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study TLR2 signaling pathways and their inhibition.
Biology: Investigated for its effects on immune cell signaling and proinflammatory gene expression.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and conditions involving TLR2 signaling.
Industry: Utilized in the development of new anti-inflammatory drugs and research on immune modulation
Comparison with Similar Compounds
Stigmasta-5, 22, 25-trien-7-on-3β-ol: A novel C29 sterol isolated from Clerodendrum cyrtophyllum.
Alkanes (C29 and C31): Found in cuticular waxes of plants and contribute to drought tolerance.
Uniqueness of C29: C29 is unique due to its specific inhibitory effects on TLR2 signaling pathways. Unlike other similar compounds, C29 selectively targets TLR2/1 and TLR2/6 signaling, making it a valuable tool for studying these pathways and developing new therapeutic agents .
Properties
IUPAC Name |
3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-12(16(19)20)6-4-7-13(10)17-9-11-5-3-8-14(21-2)15(11)18/h3-9,18H,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGMGRFVBFDHGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N=CC2=C(C(=CC=C2)OC)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348106 |
Source


|
| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363600-92-4 |
Source


|
| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
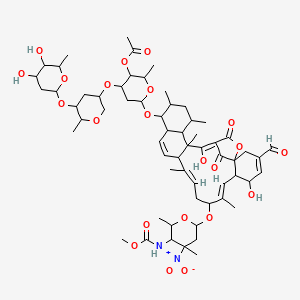


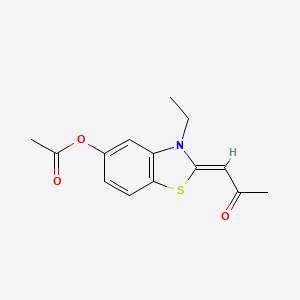

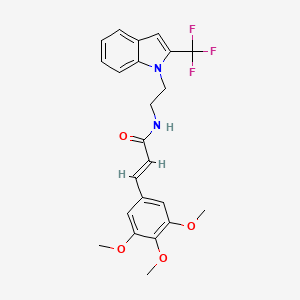
![(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B611323.png)
![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride](/img/structure/B611324.png)

